- (+)-(2S,3S)-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

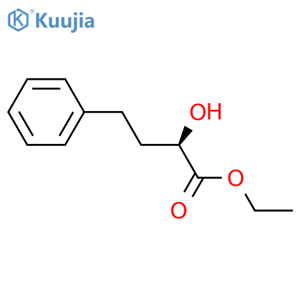

Cas no 90315-82-5 (ethyl (2R)-2-hydroxy-4-phenylbutanoate)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Properties

Names and Identifiers

-

- Ethyl (R)-2-hydroxy-4-phenylbutyrate

- (R)-2-Hydroxy-4-Phenylbutric Acid Ethyl Ester

- R-2-Hydroxy-4-butylphenyacetate

- (R)-ethyl-2-hydroxy-4-phenylbutanoate

- R-2-Hydroxy-4-phenyl butyric acid ethyl ester

- Ethyl (R)-(-)-2-Hydroxy-4-Phenylbutyrate

- Ethyl R-(-)-2-hydroxy-4-phenylbutyrate

- (R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER

- (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester

- ethyl (2R)-2-hydroxy-4-phenylbutanoate

- Ethyl(R)-2-hydroxy-4-phenylbutanoate

- (R)-ethyl 2-hydroxy-4-phenylbutanoate

- QP7IWH2QOX

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester

- ethyl (R)-2-hydroxy-4-phenylbutanoate

- (r)-2-hydroxy-4-phenylbutyrate

- (R)-Ethyl2-Hydroxy-4-phenylbutanoate

- (r)-ethyl-

- Benzenebutanoic acid, α-hydroxy-, ethyl ester, (R)- (ZCI)

- (R)-2-Hydroxy-4-phenylbutanoic acid ethyl ester

- (R)-4-Phenyl-2-hydroxybutanoic acid ethyl ester

- (R)-Ethyl 2-hydroxy-4-phenylbutanoic acid

- (R)-Ethyl 4-phenyl-2-hydroxybutanoate

- (αR)-α-Hydroxybenzenebutanoic acid ethyl ester

- Ethyl (2R)-2-hydroxy-4-phenylbutyrate

- Ethyl (R)-4-phenyl-2-hydroxybutyrate

- Ethyl 2(R)-hydroxy-4-phenylbutyrate

- EC 618-525-4

- DTXSID20370015

- AKOS015888226

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, 98%

- H0904

- ethyl-(2R)-2-hydroxy-4-phenyl-butyrate

- AS-14288

- PD164267

- ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (-)-

- ZJYKSSGYDPNKQS-LLVKDONJSA-

- Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-

- Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate, ChiPros(R), produced by BASF, 98%

- (R)-2-Hydroxy-4-Phenyl Butyric Acid Ethyl Ester

- UNII-QP7IWH2QOX

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester

- InChI=1/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- (R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl esther

- NS00011506

- BENZENEBUTANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-

- 90315-82-5

- CS-W015213

- AKOS015855479

- CHEMBL4630646

- DB-029729

- (R)-2-hydroxy-4-phenylbutyric acid, ethyl ester

- MFCD00077794

- ethyl (2R) 2-hydroxy-4-phenylbutyrate

- (alphaR)-alpha-Hydroxybenzenebutanoic Acid Ethyl Ester; (R)-Ethyl 2-Hydroxy-4-phenylbutanoate; Ethyl (R)-alpha-Hydroxybenzenebutanoate; Ethyl 2(R)-hydroxy-4-phenylbutyrate;

- SCHEMBL614649

- AC-4318

-

- MDL: MFCD00077794

- InChIKey: ZJYKSSGYDPNKQS-LLVKDONJSA-N

- Inchi: 1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

- SMILES: C(C1C=CC=CC=1)C[C@@H](O)C(=O)OCC

- BRN: 3590943

Computed Properties

- Exact Mass: 208.11000

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 6

- Monoisotopic Mass: 208.11

- Heavy Atom Count: 15

- Complexity: 185

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.2

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 46.5

Experimental Properties

- LogP: 1.54320

- PSA: 46.53000

- Refractive Index: n20/D 1.504(lit.)

- Water Partition Coefficient: Insoluble

- Boiling Point: 120°C/1mmHg(lit.)

- Melting Point: NA

- Flash Point: Fahrenheit: 302 ° f

Celsius: 150 ° c - Color/Form: Colorless to Yellow Liquid

- Solubility: Insoluble in water

- Specific Rotation: -10 º (c=neat)

- Optical Activity: [α]21/D −10°, neat

- Density: 1.075 g/mL at 20 °C(lit.)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Security Information

- WGK Germany:3

- Safety Instruction: S23-S24/25

- Hazardous Material transportation number:NONH for all modes of transport

- Hazard Statement: H315; H319; H335

- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Storage Condition:Store long-term at 2-8°C

- Signal Word:Warning

ethyl (2R)-2-hydroxy-4-phenylbutanoate Customs Data

- HS CODE:2942000000

- Customs Data:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl (2R)-2-hydroxy-4-phenylbutanoate Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003QG9-1g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98 | 1g |

$11.00 | 2025-02-20 | |

| A2B Chem LLC | AB73449-1g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 1g |

$5.00 | 2024-05-20 | |

| Aaron | AR003QOL-1g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 1g |

$4.00 | 2025-01-22 | |

| abcr | AB169067-5 g |

(R)-(-)-2-Hydroxy-4-phenylbutyric acid ethyl ester, 97%; . |

90315-82-5 | 97% | 5 g |

€74.00 | 2023-07-20 | |

| Ambeed | A772401-1g |

Ethyl (R)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 1g |

$6.0 | 2025-02-20 | |

| Apollo Scientific | OR307153-1g |

Ethyl (R)-2-Hydroxy-4-phenylbutyrate |

90315-82-5 | 98% | 1g |

£38.00 | 2023-08-31 | |

| AstaTech | 26200-5/G |

(R)-(-)-2-HYDROXY-4-PHENYLBUTYRATE ETHYL ESTER |

90315-82-5 | 97% | 5g |

$10 | 2023-09-18 | |

| eNovation Chemicals LLC | D544031-1g |

(R)-Ethyl 2-hydroxy-4-phenylbutanoate |

90315-82-5 | 97% | 1g |

$218 | 2022-06-07 | |

| Fluorochem | 011768-1g |

Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate |

90315-82-5 | 95% | 1g |

£10.00 | 2022-03-01 | |

| TRC | H949096-250mg |

(R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester |

90315-82-5 | 250mg |

$ 58.00 | 2023-09-07 |

ethyl (2R)-2-hydroxy-4-phenylbutanoate Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

- Biochemical characterisation of a NADPH-dependent carbonyl reductase from Neurospora crassa reducing α- and β-keto esters, Enzyme and Microbial Technology, 2011, 48(6-7), 472-479

Synthetic Circuit 3

- A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C, Chemical Communications (Cambridge, 2010, 46(16), 2754-2756

Synthetic Circuit 4

- Ultrasonics in asymmetric syntheses. Sonochemical enantioselective hydrogenation of prochiral C=O groups over platinum catalysts, Chirality, 1999, 11, 470-474

Synthetic Circuit 5

1.2 Reagents: Sodium bicarbonate ; 4 h, 60 °C

- Synthesis of optical active compound Ethyl (R)-2-hydroxy-4-phenylbutyrate, Sichuan Daxue Xuebao, 2003, 35(4), 106-108

Synthetic Circuit 6

- Enantioselective synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, Huaxue Yu Shengwu Gongcheng, 2009, 26(7), 37-39

Synthetic Circuit 7

- Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: preparation of (R)-HPB ester, Tetrahedron: Asymmetry, 2004, 15(21), 3443-3447

Synthetic Circuit 8

- New Technical Synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate of High Enantiomeric Purity, Tetrahedron, 2000, 56(35), 6497-6499

Synthetic Circuit 9

- Stereochemical control in microbial reduction. Part 31: Reduction of alkyl 2-oxo-4-arylbutyrates by baker's yeast under selected reaction conditions, Tetrahedron: Asymmetry, 1998, 9(15), 2725-2737

Synthetic Circuit 10

- Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

Synthetic Circuit 11

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

- An efficient synthesis of ethyl(R)-2-hydroxy-4-phenylbutyrate: a useful intermediate in the synthesis of converting enzyme inhibitors, Tetrahedron Letters, 1988, 29(4), 423-6

Synthetic Circuit 12

- The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds, Journal of the Chemical Society, 1986, (6), 1011-19

Synthetic Circuit 13

1.2 Reagents: Formic acid , Sodium formate ; 6 h, 25 °C

- Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water, Journal of Organic Chemistry, 2015, 80(9), 4419-4429

Synthetic Circuit 14

- Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, Tetrahedron: Asymmetry, 2010, 21(8), 914-918

Synthetic Circuit 15

- Tunable dendritic ligands of chiral 1,2-diamine and their application in asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2005, 16(15), 2525-2530

ethyl (2R)-2-hydroxy-4-phenylbutanoate Raw materials

- Benzenebutanoic acid, α-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1α(R*),2β,5α]]- (9CI)

- 2,2-Diethoxypropane

- Benzenebutanoic acid, α-hydroxy-γ-oxo-, (αR)-

- Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate

- (αR)-Hydroxy-benzenebutanoic Acid

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

ethyl (2R)-2-hydroxy-4-phenylbutanoate Preparation Products

ethyl (2R)-2-hydroxy-4-phenylbutanoate Suppliers

ethyl (2R)-2-hydroxy-4-phenylbutanoate Related Literature

-

Xiaocheng Lan,Yu Wang,Boyang Liu,Zhenyu Kang,Tiefeng Wang Chem. Sci., 2024,15, 1758-1768

-

3. Back cover

-

Rong Liu,Kum-Fun Mok,Suresh Valiyaveettil New J. Chem., 2001,25, 890-892

-

Matthias Karg,Thomas Hellweg J. Mater. Chem., 2009,19, 8714-8727

-

Komla Ako,Taco Nicolai,Dominique Durand,Guillaume Brotons Soft Matter, 2009,5, 4033-4041

-

Giovanna Dettori,Silvia Gaspa,Andrea Porcheddu,Lidia De Luca Org. Biomol. Chem., 2014,12, 4582-4585